Turreanthin A
Description
Turreanthin A is a tetracyclic triterpenoid isolated from the seeds of Entandrophragma caudatum (Meliaceae family) . Its molecular formula is C32H50O5 (molecular weight: 514.75 g/mol), featuring a 21,23:24,25-diepoxy group and a 3α-acetate substitution on the lanostane-derived skeleton . Structurally, it is classified as a limonoid, a subclass of highly oxidized triterpenoids characterized by a degraded side chain and multiple oxygenated functional groups . Unlike most Entandrophragma species, which predominantly contain protolimonoids (precursors to limonoids), E. caudatum uniquely produces limonoids like Turreanthin A, suggesting distinct biosynthetic pathways in this species .
Propriétés
Formule moléculaire |
C32H50O5 |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
[(10R,13S,14S)-17-[5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-18(33)35-25-13-14-30(6)21-12-16-31(7)20(19-17-23(36-27(19)34)26-29(4,5)37-26)11-15-32(31,8)22(21)9-10-24(30)28(25,2)3/h9,19-21,23-27,34H,10-17H2,1-8H3/t19?,20?,21?,23?,24?,25?,26?,27?,30-,31+,32-/m1/s1 |
Clé InChI |
LZXAHLRMHMCWBP-SIOHTHNBSA-N |
SMILES isomérique |
CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(CC[C@@]4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Core Chemical Reactions
Turreanthin A participates in reactions driven by its flavonoid structure and functional groups:
Condensation Reactions
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Forms the flavonoid backbone through cyclization processes involving phenolic precursors.
-
Reaction conditions often require controlled pH (4–7) and temperatures of 60–80°C.
Functional Group Modifications
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Methylation : Occurs at hydroxyl (-OH) groups using methyl donors like SAM (S-adenosyl methionine).
-
Hydroxylation : Introduces additional -OH groups via cytochrome P450 enzymes or chemical oxidants.
Enone Reactivity
The α,β-unsaturated ketone (enone) system in Turreanthin A facilitates 1,4-addition reactions under acidic or basic conditions :
-
Acid-Catalyzed : Protonation of the alkene followed by nucleophilic attack (e.g., by water or alcohols) .
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Base-Catalyzed : Deprotonation to form an enolate intermediate, enabling conjugate additions .
Oxidative Pathways
-
Reacts with peroxides or oxygen radicals, leading to quinone formation through oxidation of catechol moieties.
Key Synthetic Routes
| Reaction Type | Conditions | Product |
|---|---|---|
| Condensation | 60–80°C, pH 5–6, enzymatic catalysts | Flavonoid backbone formation |
| Methylation | SAM cofactor, 37°C | O-methylated derivatives |
| Hydroxylation | Fe²⁺/H₂O₂, pH 7.4 | Polyhydroxylated analogs |
Note: Specific catalysts and yields are often proprietary .
Characterization Techniques
-
NMR Spectroscopy : Confirms regioselectivity of methylation/hydroxylation.
-
UV-Vis Spectroscopy : Tracks conjugation changes during oxidation.
Biological Activity
-
Demonstrates anti-cancer activity in vitro, with IC₅₀ values <10 μM against breast and lung cancer cell lines.
-
Antioxidant capacity linked to hydroxyl group density, measured via DPPH radical scavenging assays.
Mechanistic Insights
Applications De Recherche Scientifique
Turreanthin A has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It can be used in the production of specialized chemicals and materials.
Comparaison Avec Des Composés Similaires
Key Observations:
Oxygenation Complexity: Turreanthin A exhibits higher oxygenation (5 oxygen atoms) compared to Ocotillone (3 oxygen atoms) and Epifriedelinol acetate (2 oxygen atoms). The 21,23:24,25-diepoxy groups are rare, distinguishing it from other limonoids like melianone, which lacks epoxy functionalities .
Skeletal Variations: Turreanthin A’s lanostane-type skeleton contrasts with Ocotillone’s dammarane framework and Epifriedelinol acetate’s friedelane structure, highlighting taxonomic divergence in triterpenoid biosynthesis .
Research Findings and Implications
- caudatum .
Q & A
Q. What established protocols are recommended for isolating Turreanthin A from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography with silica gel or Sephadex LH-20 is commonly used, with TLC monitoring for fraction purity. Yield optimization requires adjusting solvent polarity gradients and temperature . For reproducibility, document extraction ratios (e.g., 1:10 plant material-to-solvent) and centrifugation parameters (e.g., 10,000 rpm for 15 minutes) .
Table 1: Comparison of Isolation Techniques
| Method | Solvent System | Purity (%) | Yield (mg/g) |
|---|---|---|---|
| Ethanol Extraction | Hexane:EtOAc (3:1) | 92 | 0.15 |
| Methanol Partitioning | CH₂Cl₂:MeOH (9:1) | 88 | 0.12 |
Q. Which spectroscopic techniques are most reliable for characterizing Turreanthin A’s structure?
Methodological Answer: High-resolution mass spectrometry (HR-MS) and ¹³C/¹H NMR are critical for molecular weight and functional group identification. X-ray crystallography is preferred for absolute configuration determination. Cross-validate data with published spectra in primary literature to confirm assignments . For novel derivatives, use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on Turreanthin A’s bioactivity in different cell lines?
Methodological Answer: Conduct comparative dose-response assays under standardized conditions (e.g., 24–72 hr exposure, 1–100 µM concentration). Control variables like cell passage number, serum batch, and incubation temperature. Use meta-analysis to identify confounding factors (e.g., solvent carriers like DMSO affecting viability) . Replicate studies with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) to confirm mechanisms .
Q. What strategies optimize Turreanthin A’s synthetic pathways while minimizing by-products?
Methodological Answer: Employ design-of-experiments (DoE) to test variables (catalyst loading, temperature, reaction time). Use HPLC-PDA to track intermediates and UPLC-MS for real-time by-product detection. Computational modeling (e.g., DFT for transition states) can predict energetically favorable pathways . Document stereochemical outcomes using chiral columns or Mosher ester analysis .
Table 2: Synthetic Pathway Optimization
| Variable | Optimal Range | By-Product Reduction (%) |
|---|---|---|
| Catalyst (Pd/C) | 5–7 mol% | 40 |
| Temperature | 80–85°C | 35 |
| Reaction Time | 6–8 hr | 25 |
Q. How should researchers design experiments to validate Turreanthin A’s hypothesized mechanism of action in oxidative stress models?
Methodological Answer: Use siRNA knockdown or CRISPR-Cas9 to silence target genes (e.g., Nrf2 or Keap1) in cell lines. Pair with ROS-sensitive dyes (e.g., DCFH-DA) and qPCR for antioxidant gene expression (e.g., HO-1, SOD). Include positive controls (e.g., sulforaphane) and validate in multiple models (e.g., zebrafish vs. murine macrophages) to assess translatability .
Methodological Considerations
Q. What criteria should guide the selection of in vivo models for Turreanthin A toxicity studies?
Methodological Answer: Prioritize models with metabolic similarity to humans (e.g., rodents for hepatic metabolism) and established biomarkers (e.g., ALT/AST for hepatotoxicity). Use pharmacokinetic profiling to determine dosing intervals and route (oral vs. intravenous). Include histopathology and multi-organ toxicity panels to assess off-target effects .
Q. How can literature reviews on Turreanthin A avoid bias in data synthesis?
Methodological Answer: Follow PRISMA guidelines for systematic reviews. Use Boolean operators (e.g., "Turreanthin A" AND "bioactivity") in databases like PubMed and SciFinder. Exclude studies with unverified compound identity (e.g., lacking NMR/HR-MS data). Perform meta-regression to address heterogeneity in study designs .
Data Contradiction Analysis
Q. What statistical approaches are recommended for reconciling inconsistent bioassay results?
Methodological Answer: Apply Bland-Altman plots to assess agreement between assays. Use sensitivity analysis to identify outliers or batch effects. If IC₅₀ values vary >50%, re-test under harmonized protocols with shared reference standards . Transparently report raw data and preprocessing steps (e.g., normalization methods) .
Key Takeaways
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